4-(1,1,2,2-Tetrafluoroethoxy)aniline
Overview
Description
“4-(1,1,2,2-Tetrafluoroethoxy)aniline” is an organic fluorinated building block . It is a colorless transparent viscous liquid, which gradually turns dark purple when exposed to light in the air .
Synthesis Analysis
An improved and practical route for accessing 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate of hexaflumuron, has been reported .Molecular Structure Analysis
The molecular formula of “4-(1,1,2,2-Tetrafluoroethoxy)aniline” is C8H7F4NO . The average mass is 209.141 Da and the monoisotopic mass is 209.046371 Da .Chemical Reactions Analysis
The synthesis of “4-(1,1,2,2-Tetrafluoroethoxy)aniline” involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction in a continuous flow reactor .Physical And Chemical Properties Analysis
The refractive index of “4-(1,1,2,2-Tetrafluoroethoxy)aniline” is 1.464 (lit.) . The boiling point is 100 °C/7 mmHg (lit.) and the density is 1.358 g/mL at 25 °C (lit.) .Scientific Research Applications
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “4-(1,1,2,2-Tetrafluoroethoxy)aniline” is a key intermediate in the synthesis of Hexaflumuron, a type of benzoylphenylurea insecticide . Hexaflumuron inhibits the synthesis of chitin in target pests, causing their death or infertility . It is known as a third-generation insecticide and has attracted considerable attention because of its benign friendliness to mammals and broad-spectrum insecticidal activity against lepidopteran, coleopteran, orthopteran, and other insect pests .
- Results or Outcomes : The new synthetic route has the advantages of fewer reaction steps, higher overall yield, less process safety hazard, and environmental impact compared with the original process route .
Safety And Hazards
Future Directions
The efficient synthesis of “4-(1,1,2,2-Tetrafluoroethoxy)aniline” is central for producing Hexaflumuron . The new synthetic route has the advantages of fewer reaction steps, higher overall yield, less process safety hazard, and environmental impact . This suggests potential future directions for improving the synthesis process of this compound.
properties
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQSVTYLRGGCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380215 | |
Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,2,2-Tetrafluoroethoxy)aniline | |
CAS RN |
713-62-2 | |
Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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